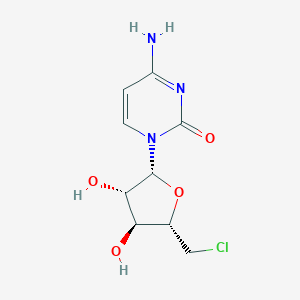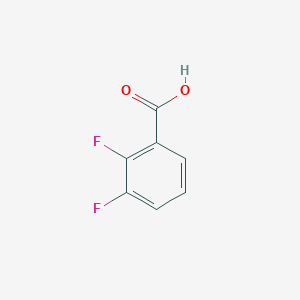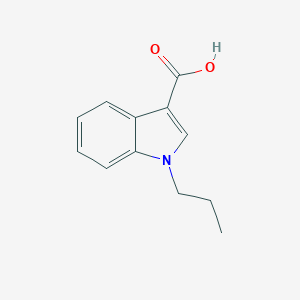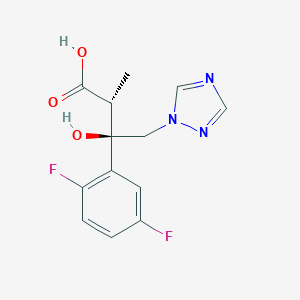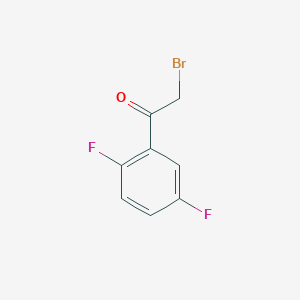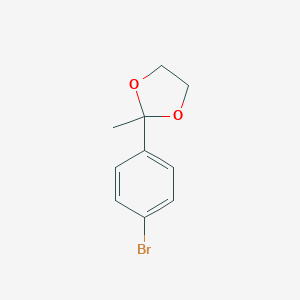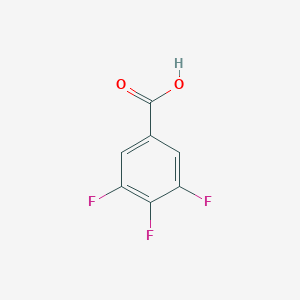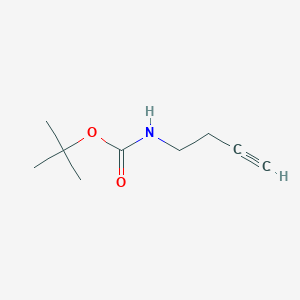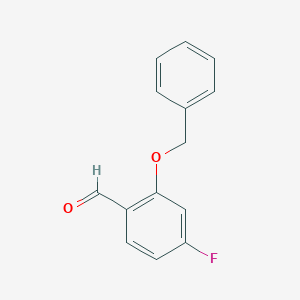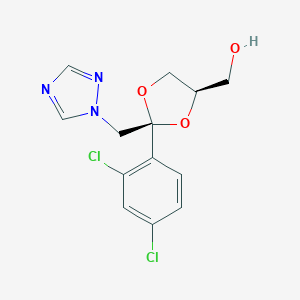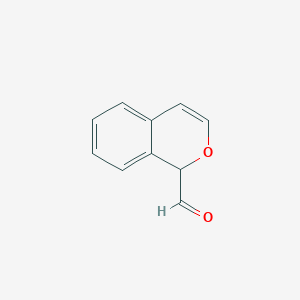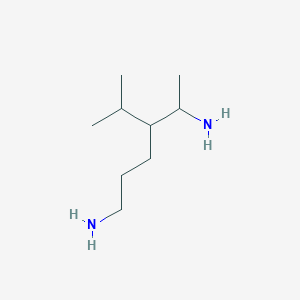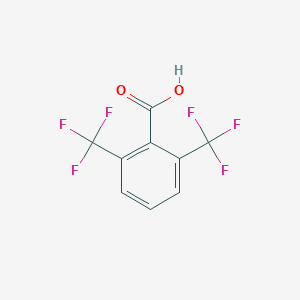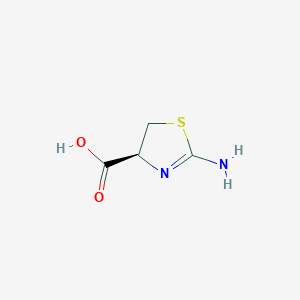
(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine” is a chemical compound with the molecular formula C7H14N4S . It has a molecular weight of 186.28 g/mol . The compound is also known by other names such as 158035-17-7, (5-TERT-BUTYL-6H-[1,3,4]THIADIAZIN-2-YL)HYDRAZINE, and 6H-1,3,4-Thiadiazine, 5-(1,1-dimethylethyl)-2-hydrazinyl- .
Molecular Structure Analysis
The compound has a complex structure that includes a thiadiazine ring, a hydrazine group, and a tert-butyl group . The InChI representation of the compound is InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) . The compound’s structure can be represented by the canonical SMILES CC(C)(C)C1=NNC(=NN)SC1 .
Physical And Chemical Properties Analysis
“(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine” has a molecular weight of 186.28 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 186.09391764 g/mol . The topological polar surface area of the compound is 88.1 Ų . The compound has a heavy atom count of 12 .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
The research surrounding (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is extensive, covering various aspects of chemical synthesis and its biological applications. Below are detailed findings on the scientific research applications of this compound, excluding information on drug use, dosage, and side effects as per the requirements.
Synthesis and Antitubercular Activity
One significant application of hydrazine derivatives is in the development of antitubercular agents. Studies have shown that modifications to the isoniazid structure, which include hydrazine derivatives, have been evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis. Notably, certain derivatives displayed comparable efficacy to isoniazid, with some showing significant activity against INH-resistant non-tuberculous mycobacteria. These findings highlight the potential of hydrazine derivatives, including (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine, in the design of new anti-TB compounds (Asif, 2014).
Immunomodulatory Effects
Another significant application is found in the immunomodulatory action of substituted 1,3,4-thiadiazines on myocardial infarction. The compounds from the group of substituted 1,3,4-thiadiazines, which includes derivatives of the specified hydrazine, have been shown to possess biological effects similar to antidepressants. They can modulate the immune response by affecting cytokine release and cell recruitment, suggesting their potential as therapeutic agents for myocardial infarction and possibly other stress-related conditions (Sarapultsev et al., 2018).
Synthetic Strategies for Related Compounds
Research on synthetic strategies for thiadiazolotriazines, which are closely related to the thiadiazine ring present in (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine, has been explored. These compounds are intermediates for designing biologically active molecules, demonstrating the versatility of the thiadiazine scaffold in drug discovery and development (Abdel-Wahab, 2017).
Environmental and Analytical Applications
Additionally, graphene-based nanomaterials have been investigated for the electrochemical sensing of hydrazine, highlighting an environmental application of hydrazine derivatives. The development of sensitive and selective sensors for hydrazine detection in environmental samples underscores the importance of hydrazine derivatives in analytical chemistry (Singh et al., 2022).
Propiedades
IUPAC Name |
(E)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYWCHPLHXPDFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=NN)SC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN/C(=N\N)/SC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

